Cas no 1368752-24-2 (5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole)
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole, 5-chloro-2,3-dihydro-3-(1-methylethyl)-
- 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole
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- MDL: MFCD21876990
- Inchi: 1S/C11H14ClN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-5,7,10,13H,6H2,1-2H3
- InChI Key: CDCMUFKCXIOWEW-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(Cl)C=C2)C(C(C)C)C1
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-338809-0.05g |
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368752-24-2 | 0.05g |
$1308.0 | 2023-09-03 | ||
| Enamine | EN300-338809-0.1g |
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368752-24-2 | 0.1g |
$1371.0 | 2023-09-03 | ||
| Enamine | EN300-338809-0.25g |
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368752-24-2 | 0.25g |
$1432.0 | 2023-09-03 | ||
| Enamine | EN300-338809-0.5g |
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368752-24-2 | 0.5g |
$1495.0 | 2023-09-03 | ||
| Enamine | EN300-338809-1.0g |
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368752-24-2 | 1g |
$1557.0 | 2023-06-03 | ||
| Enamine | EN300-338809-2.5g |
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368752-24-2 | 2.5g |
$3051.0 | 2023-09-03 | ||
| Enamine | EN300-338809-5.0g |
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368752-24-2 | 5g |
$4517.0 | 2023-06-03 | ||
| Enamine | EN300-338809-10.0g |
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368752-24-2 | 10g |
$6697.0 | 2023-06-03 | ||
| Enamine | EN300-338809-1g |
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368752-24-2 | 1g |
$1557.0 | 2023-09-03 | ||
| Enamine | EN300-338809-5g |
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole |
1368752-24-2 | 5g |
$4517.0 | 2023-09-03 |
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole
Recent Advances in the Study of 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole (CAS: 1368752-24-2)
The compound 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole (CAS: 1368752-24-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indole scaffold with a chloro substituent at the 5-position and an isopropyl group at the 3-position, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug discovery.
One of the key areas of investigation has been the compound's interaction with biological targets, particularly in the central nervous system (CNS). Preliminary in vitro studies suggest that 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole exhibits moderate affinity for serotonin receptors, which could pave the way for its development as a novel psychotropic agent. Researchers have employed molecular docking simulations and binding assays to characterize these interactions, providing insights into the structural determinants of its activity.
In addition to its CNS activity, recent work has explored the compound's potential as an anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole inhibit key pro-inflammatory cytokines in macrophage models. The study highlighted the importance of the chloro substituent in modulating this activity, suggesting that further structural optimization could enhance its therapeutic profile.
The synthetic accessibility of 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole has also been a focus of recent research. A team at the University of Cambridge recently reported an efficient, scalable synthesis of the compound using a palladium-catalyzed cyclization strategy. This method offers advantages over traditional approaches, including higher yields and improved regioselectivity, which could facilitate its broader use in medicinal chemistry campaigns.
Despite these promising developments, challenges remain in the development of 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole as a therapeutic agent. Pharmacokinetic studies indicate that the compound exhibits moderate metabolic stability, with rapid clearance observed in rodent models. Current efforts are focused on addressing these limitations through prodrug strategies or structural modifications to improve its drug-like properties.
Looking ahead, the unique structural features and diverse biological activities of 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole position it as a valuable scaffold for further investigation. Ongoing research aims to explore its potential in additional therapeutic areas, including oncology and infectious diseases, while addressing the current pharmacological limitations. The compound's progression through preclinical development will be an important area to watch in the coming years.
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